molecular formula C10H8BrNO2 B556509 2-(5-bromo-1H-indol-3-yl)acetic acid CAS No. 40432-84-6

2-(5-bromo-1H-indol-3-yl)acetic acid

Cat. No. B556509
CAS RN: 40432-84-6
M. Wt: 254,09 g/mole
InChI Key: WTFGHMZUJMRWBK-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-3-yl)acetic acid is a natural product found in Smenospongia . It has the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . The IUPAC name for this compound is 2-(5-bromo-1H-indol-3-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of 2-(5-bromo-1H-indol-3-yl)acetic acid can be represented by the InChI code 1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) . The compound also has a canonical SMILES representation: C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O .


Chemical Reactions Analysis

The compound 2-(5-bromo-1H-indol-3-yl)acetic acid has been identified as a potential inhibitor of bacterial peptide deformylases (PDFs) . It has also been found to bind to the 3´-terminal RNA-binding cleft, reducing the RNA binding and unwinding activity of the targeted protein .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found in many important synthetic drug molecules . They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
    • The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. For example, some derivatives might be used in pill form, while others might be used as injections .
    • The results or outcomes obtained also vary widely. For example, some indole derivatives have shown promise in treating certain types of cancer, while others have been effective against certain types of microbes .
  • Chemical Synthesis

    • Indole derivatives are used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
    • The methods of application or experimental procedures involve various chemical reactions, including electrophilic substitution .
    • The results or outcomes obtained can include various types of alkaloids, which have a wide range of uses in both medicine and research .
  • Antiviral Activity

    • Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against various viruses .
    • The results or outcomes obtained have shown that some of these derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Indole derivatives are also used in the treatment of inflammation . For example, Indomethacin is a nonsteroidal anti-inflammatory drug .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for anti-inflammatory activity .
    • The results or outcomes obtained have shown that some of these derivatives have significant anti-inflammatory activity .
  • Treatment of Migraines

    • Indole derivatives have been used in the treatment of migraines . For example, Sumatriptan, Frovatriptan, and Zolmitriptan are used to treat acute migraine attacks and headaches .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for effectiveness in treating migraines .
    • The results or outcomes obtained have shown that some of these derivatives are effective in treating migraines .
  • Plant Growth Regulation

    • Indole-3-acetic acid, a derivative of indole, is a key plant growth hormone . It is produced by the degradation of tryptophan in higher plants .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for plant growth regulation .
    • The results or outcomes obtained have shown that some of these derivatives are effective in regulating plant growth .
  • Antimicrobial Activity

    • Indole derivatives have shown potential as antimicrobial agents . They have been used in the treatment of various types of infections caused by bacteria, fungi, and other microbes .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against various microbes .
    • The results or outcomes obtained have shown that some of these derivatives have inhibitory activity against a variety of microbes .
  • Antitubercular Activity

    • Indole derivatives have been used in the treatment of tuberculosis . They have shown potential as antitubercular agents .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antitubercular activity .
    • The results or outcomes obtained have shown that some of these derivatives have significant antitubercular activity .
  • Antidiabetic Activity

    • Indole derivatives have been used in the treatment of diabetes . They have shown potential as antidiabetic agents .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antidiabetic activity .
    • The results or outcomes obtained have shown that some of these derivatives have significant antidiabetic activity .
  • Antimalarial Activity

    • Indole derivatives have been used in the treatment of malaria . They have shown potential as antimalarial agents .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antimalarial activity .
    • The results or outcomes obtained have shown that some of these derivatives have significant antimalarial activity .
  • Anticholinesterase Activity

    • Indole derivatives have shown potential as anticholinesterase agents . They have been used in the treatment of various disorders related to the nervous system .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for anticholinesterase activity .
    • The results or outcomes obtained have shown that some of these derivatives have significant anticholinesterase activity .
  • Analgesic Activity

    • Some indole derivatives have shown significant analgesic activity . For example, compound ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3) emerged as a potent analgesic agent .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for analgesic activity .
    • The results or outcomes obtained have shown that some of these derivatives have significant analgesic activity .

Future Directions

The compound 2-(5-bromo-1H-indol-3-yl)acetic acid has been identified as a potential lead compound for the inactivation of HCV helicase . Future research could focus on elucidating the inhibitory mechanism of this compound to improve indole-based and similar HCV helicase inhibitors .

properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFGHMZUJMRWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193455
Record name 5-Bromo-3-indoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-1H-indol-3-yl)acetic acid

CAS RN

40432-84-6
Record name (5-Bromo-1H-indol-3-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40432-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Bromo-3-indoleacetic acid
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Record name 40432-84-6
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Record name 5-Bromo-3-indoleacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-indoleacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.908
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Record name 5-BROMO-3-INDOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Boularot, C Giglione, S Petit, Y Duroc… - Journal of medicinal …, 2007 - ACS Publications
New classes of antibiotics are urgently needed to counter increasing levels of pathogen resistance. Peptide deformylase (PDF) was originally selected as a specific bacterial target, but …
Number of citations: 88 pubs.acs.org
ML Go, JL Leow, SK Gorla, AP Schüller… - Journal of medicinal …, 2010 - ACS Publications
The enzyme isoprenylcysteine carboxyl methyltransferase (Icmt) plays an important role in the post-translational modification of proteins that are involved in the regulation of cell growth. …
Number of citations: 54 pubs.acs.org
R White - 2019 - researchspace.auckland.ac.nz
Novel chemical structures offer interesting and challenging synthetic targets with those that are bioactive having the additional advantage of providing an ideal platform for the …
Number of citations: 0 researchspace.auckland.ac.nz
BJ Prigaro, H Esquer, Q Zhou, LA Pike… - Journal of medicinal …, 2022 - ACS Publications
Chromodomain helicase DNA-binding protein 1 like (CHD1L) is an oncogene implicated in tumor progression, multidrug resistance, and metastasis in many types of cancer. In this …
Number of citations: 2 pubs.acs.org
LJO LENE - 2009 - core.ac.uk
DESIGN AND SYNTHESIS OF CYSMETHYNIL ANALOGUES AS INHIBITORS OF ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT) LEOW JO LENE …
Number of citations: 5 core.ac.uk

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